

# Application Notes and Protocols for 2-Amino-8-oxononanoic acid hydrochloride

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## Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid  
hydrochloride

Cat. No.: B10830160

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and utilization of **2-Amino-8-oxononanoic acid hydrochloride**. This non-canonical amino acid is a valuable tool for protein engineering and drug development, enabling site-specific protein modification through the introduction of a bioorthogonal keto group.

## Product Information and Storage

### 1.1. Chemical Properties

Property	Value
Chemical Name	2-Amino-8-oxononanoic acid hydrochloride
CAS Number	2984160-77-0
Molecular Formula	C <sub>9</sub> H <sub>18</sub> ClNO <sub>3</sub>
Molecular Weight	223.70 g/mol
Appearance	Brown to black solid
Purity	≥98%

## 1.2. Storage and Stability

Proper storage is crucial to maintain the integrity of **2-Amino-8-oxononanoic acid hydrochloride**.

Form	Storage Temperature	Shelf Life	Special Instructions
Solid	4°C	As specified by the manufacturer	Store in a sealed container, away from moisture.
Stock Solution	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture. <a href="#">[1]</a>
Stock Solution	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture. <a href="#">[1]</a>

## Safety and Handling

### 2.1. Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

### 2.2. Handling Precautions

- Avoid contact with skin, eyes, and clothing.

- Avoid inhalation of dust.
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wash hands thoroughly after handling.

### 2.3. First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
- In Case of Skin Contact: Immediately wash with plenty of soap and water.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Swallowed: Rinse mouth with water. Do not induce vomiting.

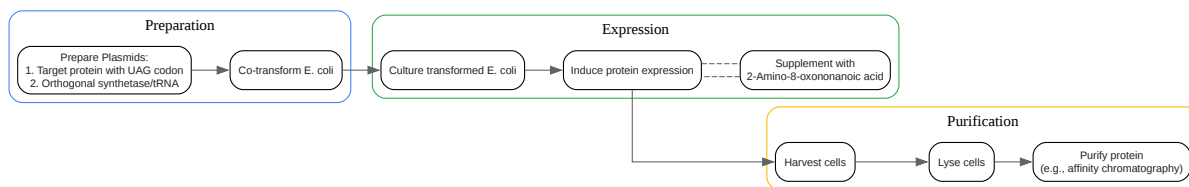
## Experimental Protocols

2-Amino-8-oxononanoic acid is primarily used for the site-specific incorporation into proteins to introduce a ketone "handle." This allows for subsequent bioorthogonal ligation with probes containing hydrazide or alkoxyamine functionalities.

### 3.1. Protocol 1: Genetic Incorporation of 2-Amino-8-oxononanoic acid into Proteins in *E. coli*

This protocol describes the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein in response to an amber stop codon (UAG). This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

#### Workflow for Genetic Incorporation



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Caption: Workflow for the genetic incorporation of 2-Amino-8-oxononanoic acid.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression plasmid for the target protein with a UAG codon at the desired site
- Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 2-Amino-8-oxononanoic acid
- LB medium and appropriate antibiotics
- **2-Amino-8-oxononanoic acid hydrochloride**
- Inducer (e.g., IPTG)

Procedure:

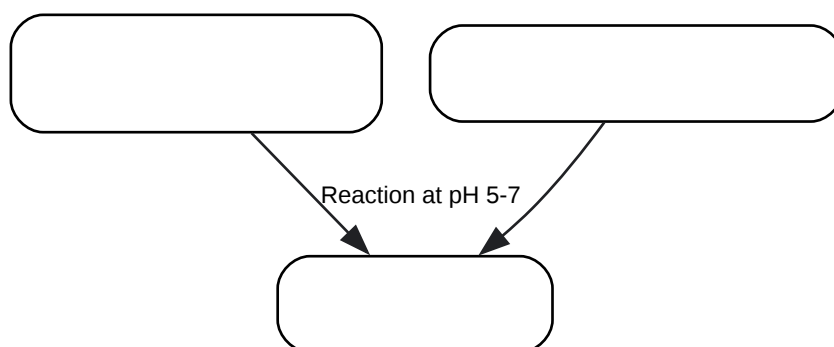
- Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
- Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
- Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

- The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD<sub>600</sub> of 0.6-0.8.
- Add **2-Amino-8-oxononanoic acid hydrochloride** to a final concentration of 1-2 mM.
- Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).
- Reduce the temperature to 18-25°C and continue expression for 12-16 hours.
- Harvest the cells by centrifugation.
- Purify the modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

### 3.2. Protocol 2: Hydrazone Ligation for Protein Labeling

This protocol describes the labeling of the keto-modified protein with a hydrazide-functionalized probe (e.g., a fluorescent dye or biotin).

#### Signaling Pathway for Hydrazone Ligation



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Caption: Reaction scheme for hydrazone ligation of a keto-modified protein.

#### Materials:

- Purified protein containing 2-Amino-8-oxononanoic acid
- Hydrazide-functionalized probe

- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
- Aniline (optional, as a catalyst)

#### Procedure:

- Dissolve the purified keto-modified protein in the reaction buffer to a final concentration of 10-50  $\mu\text{M}$ .
- Add the hydrazide-functionalized probe to a final concentration of 100-500  $\mu\text{M}$  (a 10-fold molar excess).
- If using a catalyst, add aniline to a final concentration of 1-10 mM.
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
- Monitor the reaction progress using SDS-PAGE (a shift in molecular weight may be observed) or mass spectrometry.
- Remove the excess probe by dialysis or size-exclusion chromatography.

## Data Presentation

### 4.1. Solubility Data

Solvent	Concentration	Remarks
DMSO	$\geq 50 \text{ mg/mL}$ (223.51 mM)	May require sonication for complete dissolution. <a href="#">[2]</a>
Water	Information not readily available	The hydrochloride salt form generally has better water solubility than the free amino acid. <a href="#">[3]</a>

### 4.2. In Vivo Formulation Examples

Components	Concentration	Result
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 4.55 mg/mL (20.34 mM)	Clear solution[2]
10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 2.5 mg/mL (11.18 mM)	Clear solution[2]
10% DMSO, 90% corn oil	≥ 2.5 mg/mL (11.18 mM)	Clear solution[2]

## Applications in Drug Development

The ability to introduce a unique chemical handle into a protein at a specific site has significant implications for drug development:

- Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
- PEGylation: Site-specific attachment of polyethylene glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties.
- Protein-Protein Interaction Studies: Introduction of cross-linkers or probes to study protein interactions.
- Enzyme Engineering: Modification of enzyme active sites to alter substrate specificity or catalytic activity.

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## References

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